(3S)-Butylphthalide Exhibits 3.3-Fold Greater Antiplatelet Potency vs. (R)-Enantiomer in ADP-Induced Aggregation
In a head-to-head comparison of enantiomers, (3S)-butylphthalide (l-NBP) demonstrated significantly greater potency than the (R)-enantiomer (d-NBP) in inhibiting ADP-induced platelet aggregation in vitro. The study measured platelet-rich plasma aggregation induced by 2 μmol/L ADP [1].
| Evidence Dimension | Inhibition of ADP-induced platelet aggregation |
|---|---|
| Target Compound Data | l-NBP: 77.3% inhibition at 100 μmol/L |
| Comparator Or Baseline | d-NBP: 23.5% inhibition at 100 μmol/L |
| Quantified Difference | l-NBP is 3.3-fold more potent than d-NBP at the same concentration |
| Conditions | In vitro Born's turbidimetric assay using rat platelet-rich plasma; ADP concentration 2 μmol/L |
Why This Matters
This direct enantiomeric comparison quantifies the stereospecific advantage of (3S)-butylphthalide, demonstrating that the (R)-enantiomer is a significantly weaker antiplatelet agent and should not be considered an equivalent substitute.
- [1] Xu HL, Feng YP. Effects of 3-n-butylphthalide on thrombosis formation and platelet function in rats. Acta Pharmaceutica Sinica. 2001;36(5):329-333. View Source
